2-Hydroxy-4-nitrophenolate
Description
Properties
IUPAC Name |
2-hydroxy-4-nitrophenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNPNXSISMKQEX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Reactivity
2-Hydroxy-4-nitrophenolate is characterized by its phenolic structure, which allows it to participate in various chemical reactions. Its reactivity is influenced by the presence of both hydroxyl and nitro groups, enabling it to act as a versatile intermediate in organic synthesis.
Spectroscopic Studies
Recent studies have employed ultrafast spectroscopic techniques to investigate the excited-state dynamics of nitrophenols, including this compound. Research has demonstrated that this compound can undergo significant photophysical changes when subjected to UV light, leading to the formation of charge-transfer states and other reactive intermediates. These studies utilize techniques such as femtosecond transient absorption spectroscopy to analyze molecular relaxation pathways and excited-state intramolecular proton transfer mechanisms .
3.1. Atmospheric Chemistry
This compound has been studied for its role in atmospheric chemistry, particularly concerning brown carbon formation. The compound's reactions with hydroxyl radicals in aqueous solutions have been explored to understand its contributions to light absorption in aerosols, which has implications for climate change and air quality .
3.2. Water Treatment
The compound's reactivity makes it a candidate for use in water treatment processes. Studies have shown that this compound can undergo degradation through photochemical reactions, potentially aiding in the removal of pollutants from water sources .
4.1. Toxicological Studies
Research indicates that this compound exhibits mutagenic properties in various biological assays. It has been shown to induce chromosomal aberrations and sister chromatid exchanges in mammalian cell cultures, raising concerns about its safety for human health . Such findings underscore the need for careful handling and regulation of this compound in industrial applications.
4.2. Pharmaceutical Intermediates
In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of various drugs and bioactive compounds. Its derivatives are utilized in the development of angiotensin-converting enzyme inhibitors, which are critical for treating hypertension and heart failure .
5.1. Photochemical Behavior
A study focusing on the photochemical behavior of this compound revealed that under UV irradiation, the compound can form reactive intermediates that may participate in further chemical transformations . This behavior is crucial for understanding its environmental impact and potential applications in photochemistry.
5.2. Biodegradation Pathways
Another case study investigated the biodegradation pathways of nitrophenols, including this compound, by microbial strains such as Rhodococcus imtechensis. The study identified specific metabolic pathways that allow these microorganisms to utilize nitrophenols as carbon sources, highlighting potential bioremediation strategies for contaminated environments .
Data Summary Table
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Nitrophenol Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Solubility (Water) | Applications |
|---|---|---|---|---|---|---|
| 2-Hydroxy-4-nitrophenolate | C₆H₃NO₄⁻ | 156.09 (anion) | - | -OH (2), -NO₂ (4) | High (ionic form) | Biochemical assays, dyes |
| 4-Nitrophenol sodium salt dihydrate | C₆H₄NNaO₃·2H₂O | 197.12 | 824-78-2 | -ONa (1), -NO₂ (4) | 500 g/L (20°C) | pH indicator, synthesis |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | 619-08-9 | -Cl (2), -NO₂ (4) | 1.2 g/L (20°C) | Pesticide intermediate |
| 4-Nitroanisole | C₇H₇NO₃ | 153.14 | 100-17-4 | -OCH₃ (1), -NO₂ (4) | Insoluble | Organic synthesis |
Key Findings:
Acidity and Reactivity: The hydroxyl group in this compound enhances acidity (pKa ~4-5) compared to 4-nitroanisole (non-acidic due to methoxy group) and 2-chloro-4-nitrophenol (pKa ~6.5, influenced by chlorine’s electron-withdrawing effect) . The sodium salt derivative (4-nitrophenol sodium salt) exhibits superior water solubility (>500 g/L) compared to neutral analogs like 2-chloro-4-nitrophenol (1.2 g/L) .
Thermal Stability: 4-Nitrophenol sodium salt dihydrate has a high melting point (>300°C), reflecting ionic stability, whereas 2-chloro-4-nitrophenol degrades at lower temperatures (~150°C) due to weaker intermolecular forces .
Applications: 4-Nitrophenol sodium salt is critical in enzymatic assays (e.g., phosphatase activity) due to its UV-Vis absorbance at 405 nm . 2-Chloro-4-nitrophenol serves as a precursor for pesticides and dyes, leveraging chlorine’s directive effects in electrophilic substitution .
Research Findings and Industrial Relevance
- Environmental Impact: Nitrophenol derivatives like 4-nitrophenol sodium salt are classified as hazardous (PRTR 2-72) due to toxicity to aquatic life, necessitating controlled disposal .
- Synthetic Utility: 2-Chloro-4-nitrophenol’s chloro group enables regioselective reactions, making it valuable in agrochemical synthesis .
Preparation Methods
Traditional Nitration with Dilute Nitric Acid
A widely cited method involves reacting catechol with dilute nitric acid (50–70% concentration) under controlled temperatures. For example, Hazleton (1983) demonstrated that adding 439 mL of 98% nitric acid to 561 mL of water generates a 50% aqueous nitric acid solution, which is then dripped into a mixture of catechol and chloroform at 15–25°C. This approach minimizes polynitration byproducts and achieves regioselectivity for the para position relative to one hydroxyl group. The reaction is exothermic, necessitating ice baths to maintain temperatures below 20°C to prevent nitrous fume evolution.
Key Conditions:
Microwave-Assisted Nitration
Modern adaptations employ microwave irradiation to accelerate reaction kinetics. Smith et al. (1988) reported a 90-second microwave treatment (900 W) of catechol and nitric acid at ≤60°C, followed by 60 seconds of post-irradiation stirring. This method reduces reaction time from hours to minutes while maintaining regioselectivity. The resultant crude product is washed with ice water to remove excess acid, yielding 4-nitrocatechol with 26% efficiency after steam distillation.
Purification and Isolation of 4-Nitrocatechol
Post-nitration, the crude mixture undergoes purification to isolate 4-nitrocatechol from ortho-isomers and residual reactants.
Steam Distillation
Steam distillation effectively separates 2-nitrophenol (volatile) from 4-nitrocatechol (non-volatile). In Example 2 of CA1296363C , the aqueous phase is decanted, and the organic layer is washed with sodium bicarbonate to neutrality before distillation. The 4-nitrocatechol remains in the distillation residue, which is cooled to 4°C to precipitate crystals.
Recrystallization
Recrystallization from ethanol or 0.5 M hydrochloric acid enhances purity. Hazleton (1989) achieved 84% yield by dissolving the crude product in ethanol, adding activated charcoal to adsorb impurities, and filtering the hot solution. The purified 4-nitrocatechol exhibits a melting point of 116–119°C.
Deprotonation to this compound
The final step involves deprotonating 4-nitrocatechol at the hydroxyl group para to the nitro group. This is typically accomplished using aqueous sodium hydroxide.
Alkaline Treatment
A stoichiometric amount of NaOH (1:1 molar ratio) is added to 4-nitrocatechol in water, forming the water-soluble phenolate ion. PubChem CID 6971250 confirms that this species predominates at pH 7.3. The reaction is quantitative, with the phenolate isolated via solvent evaporation or lyophilization.
Reaction Summary:
Alternative Synthetic Routes
Nitration of Protected Catechol Derivatives
While less common, protecting one hydroxyl group of catechol (e.g., acetylation) can enhance para-nitration selectivity. However, this method introduces additional steps for protection and deprotection, reducing overall efficiency compared to direct nitration.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Nitration | HNO₃ (50%), 15–25°C, chloroform | 70–84% | High yield, scalable | Exothermic, requires cooling |
| Microwave Nitration | HNO₃, 900 W, ≤60°C | 26% | Rapid, energy-efficient | Lower yield, specialized equipment |
| Enzymatic Synthesis | Laccase, nitrate radicals, ambient | <15% | Eco-friendly, mild conditions | Low yield, not industrially feasible |
Q & A
Basic Research Questions
Q. How can X-ray crystallography be optimized to determine the crystal structure of 2-Hydroxy-4-nitrophenolate?
- Methodological Answer : Utilize the SHELX suite (e.g., SHELXD for phase determination and SHELXL for refinement) to analyze single-crystal diffraction data. Key steps include:
- Preparing a high-quality crystal (≥0.2 mm³) to minimize absorption effects.
- Collecting data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Refining hydrogen atom positions using restraints due to the compound’s potential disorder. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle calculations .
Q. What synthetic protocols yield high-purity this compound for research applications?
- Methodological Answer :
- Synthesize via nitration of catechol derivatives followed by selective deprotonation.
- Purify using recrystallization in ethanol/water (1:3 v/v) to achieve >98% purity, verified by HPLC (C18 column, 0.1% formic acid mobile phase) .
- Handle under inert atmospheres to prevent oxidation, as nitro groups are sensitive to reducing conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound in solution?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect the phenolate absorption band at ~400 nm (ε ≈ 10,000 M⁻¹cm⁻¹) to monitor speciation. Prepare solutions in pH-buffered media (e.g., phosphate buffer, pH 7–10) .
- NMR : Use D₂O as a solvent for ¹H NMR to observe aromatic protons (δ 7.8–8.2 ppm) and confirm deprotonation. Avoid DMSO-d₆, as it may protonate the phenolate .
Q. How does pH influence the speciation and analytical detection of this compound?
- Methodological Answer :
- Conduct potentiometric titrations (pH 4–12) coupled with UV-Vis to determine pKa values. The major species at pH 7.3 is the deprotonated phenolate .
- Use ion chromatography with suppressed conductivity detection (e.g., AS11-HC column) for quantification in environmental samples, validated against NIST-certified standards .
Advanced Research Questions
Q. How can contradictory reports on the thermal stability of this compound be systematically resolved?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to assess decomposition pathways.
- Cross-validate with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
- Reconcile discrepancies by comparing experimental conditions (e.g., heating rates, sample purity) and applying multivariate statistical analysis .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electrophilic aromatic substitution reactions.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
- Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) under varying solvent polarities .
Q. How to design experiments assessing the biological interactions of this compound in enzyme inhibition studies?
- Methodological Answer :
- Use Michaelis-Menten kinetics to evaluate inhibition constants (Kᵢ) for target enzymes (e.g., tyrosine phosphatases).
- Employ fluorescence quenching assays with tryptophan residues to monitor binding interactions.
- Address cytotoxicity by conducting MTT assays on human cell lines (e.g., HEK293) at physiologically relevant concentrations (1–100 µM) .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- Validate LC-MS/MS methods using isotopically labeled internal standards (e.g., ²H₄-4-nitrophenol) to correct for matrix effects.
- Assess precision (RSD <5%), accuracy (spiked recovery 95–105%), and limit of detection (LOD <0.1 µg/L) per ICH guidelines.
- Cross-check results with independent techniques like capillary electrophoresis (CE-UV) to confirm robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
